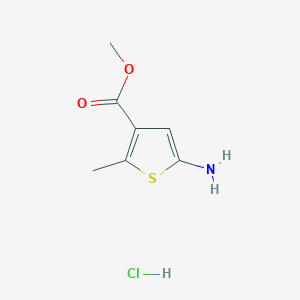![molecular formula C14H22N2O2 B2402485 N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2197448-59-0](/img/structure/B2402485.png)
N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide, also known as CP-544439, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs called alpha-7 nicotinic receptor agonists, which have been shown to have a wide range of effects on the central nervous system.
Mechanism of Action
N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide works by activating the alpha-7 nicotinic receptor, which is a type of receptor found in the brain and other tissues. This activation leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. It also has a positive effect on cognitive function, memory, and attention. Additionally, N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide in lab experiments is its specificity for the alpha-7 nicotinic receptor, which allows for targeted manipulation of this receptor. However, one limitation of using N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Future Directions
Future research directions for N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide include further exploration of its potential therapeutic applications in neurological and psychiatric disorders, as well as investigations into its potential use as a cognitive enhancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide to maximize its therapeutic effects while minimizing potential side effects.
Synthesis Methods
The synthesis of N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide involves the reaction of 3-cyclopentylazetidine-1-carboxylic acid with propargyl bromide, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified by column chromatography to obtain N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide in its pure form.
Scientific Research Applications
N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to have a positive effect on cognitive function, memory, and attention.
properties
IUPAC Name |
N-[3-(3-cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-8-7-14(18)16-9-12(10-16)11-5-3-4-6-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBWPYMGRTECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CC(C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)


![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
